

cimetidine sulfoxide chemical structure and properties

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Compound of Interest

Compound Name: Cimetidine sulfoxide

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Cimetidine Sulfoxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetidine sulfoxide is the primary and major metabolite of cimetidine, a well-known histamine H₂-receptor antagonist used in the treatment of peptic ulcers and other gastroesophageal disorders.^{[1][2]} The metabolic conversion of cimetidine to its sulfoxide form is a crucial aspect of its pharmacokinetic profile and is primarily mediated by hepatic enzymes.^{[1][3]} This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to **cimetidine sulfoxide**, tailored for professionals in the fields of pharmaceutical research and drug development.

Chemical Structure and Properties

Cimetidine sulfoxide is formed by the oxidation of the sulfur atom in the side chain of the cimetidine molecule.^[3] This structural modification imparts distinct physicochemical properties to the metabolite compared to the parent drug.

Chemical Structure:

- IUPAC Name: 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfinyl]ethyl]guanidine
- Molecular Formula: C₁₀H₁₆N₆OS
- Canonical SMILES: CC1=C(N=CN1)CS(=O)CCNC(=NC)NC#N
- InChI Key: HOJLJLYVNQFCRE-UHFFFAOYSA-N

The structure of **cimetidine sulfoxide** is characterized by the presence of an imidazole ring, a guanidine group, and a sulfoxide moiety. The sulfoxide group introduces a chiral center at the sulfur atom, leading to the existence of enantiomers.

Physicochemical Properties

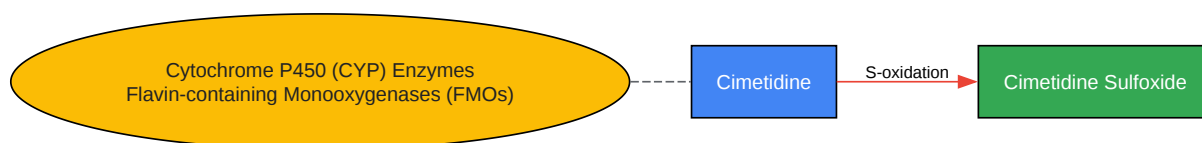
Cimetidine sulfoxide is typically a white to off-white solid. Its physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Weight	268.34 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (83.33 mg/mL)	
XLogP3	-1.1	

Metabolism and Signaling Pathway

The biotransformation of cimetidine to **cimetidine sulfoxide** is a key metabolic pathway. This S-oxidation is catalyzed by both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs) in the liver and small intestine.

The metabolic conversion can be visualized as follows:



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Metabolic pathway of cimetidine to **cimetidine sulfoxide**.

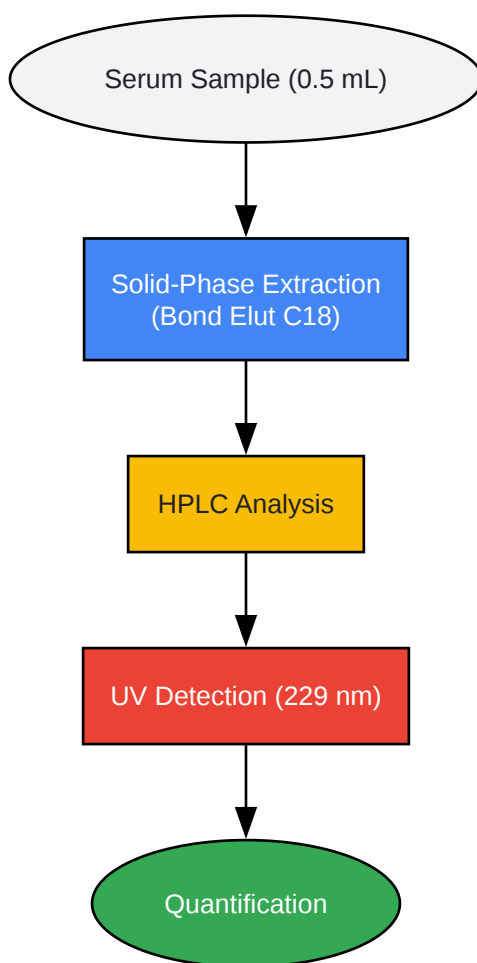
Experimental Protocols

The quantification of **cimetidine sulfoxide** in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Serum Samples

This protocol describes the simultaneous determination of cimetidine and **cimetidine sulfoxide** in serum.

Experimental Workflow:



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HPLC workflow for **cimetidine sulfoxide** analysis.

Methodology:

- Sample Preparation:
 - To 0.5 mL of serum, add the internal standard (ornidazole).
 - Perform solid-phase extraction using a Bond Elut C18 column.
- Chromatographic Conditions:
 - Column: Reversed-phase C18 column.

- Mobile Phase: A suitable mobile phase for the separation of cimetidine, **cimetidine sulfoxide**, and the internal standard.
- Flow Rate: As per standard laboratory practice.
- Detection: UV detection at 229 nm.
- Quantification:
 - Construct a calibration curve using standards of known concentrations.
 - Determine the concentration of **cimetidine sulfoxide** in the sample by comparing its peak area to the calibration curve.

Performance Characteristics:

Parameter	Value	Reference
Absolute Recovery	93% to 104%	
Minimum Detection Limit	0.05 mg/L	
Linearity Range	Up to 7.5 mg/L	
Between-Run Precision (CV)	< 5%	

High-Performance Thin-Layer Chromatography (HPTLC)

This method is suitable for the determination of cimetidine in the presence of its sulfoxide derivative.

Methodology:

- Sample Application:
 - Spot the sample solution on a silica gel HPTLC plate (10 x 20 cm).
- Chromatographic Development:
 - Mobile Phase: Ethyl acetate-isopropanol-20% ammonia (9 + 5 + 4, v/v).

- Development Time: Approximately 20 minutes.
- Densitometric Analysis:
 - Scan the plate at a suitable wavelength for **cimetidine sulfoxide**. For cimetidine, the detection wavelength is 218 nm.
 - Quantify the amount of **cimetidine sulfoxide** by measuring the peak area.

Performance Characteristics:

Parameter	Value (for Cimetidine/Sulfoxide)	Reference
Rf Value	0.85 / 0.59	

Conclusion

Cimetidine sulfoxide is a significant metabolite of cimetidine, and its formation is a critical factor in the overall disposition of the parent drug. Understanding its chemical properties, metabolic pathway, and analytical determination is paramount for researchers and professionals in drug development. The provided technical guide offers a comprehensive overview of these aspects, serving as a valuable resource for further investigation and application in pharmaceutical sciences.

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